molecular formula C30H32O7 B1140524 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose CAS No. 109680-97-9

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose

Cat. No. B1140524
CAS RN: 109680-97-9
M. Wt: 504.6 g/mol
InChI Key: KPIREZIPNYHXAU-QBROEMLDSA-N
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Description

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose (also known as Acetyl-IPTG) is a synthetic sugar derivative that has been used in a variety of scientific research applications. It is a derivative of the sugar galactofuranose and is composed of three acetyl groups, one isopropylidene group, and one trityl group. Acetyl-IPTG is used in a variety of biochemical and physiological processes, as well as in laboratory experiments.

Scientific Research Applications

Synthesis of Complex Carbohydrates

One notable application of derivatives similar to 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose is in the synthesis of complex carbohydrates. For example, the synthesis of 5-O-(α-D-arabinofuranosyl)-6-O-(β-D-galactofuranosyl)-D-galactofuranose, a component of the Mycobacterium tuberculosis cell wall, uses a derivative for regio- and stereospecific glycosylation. This showcases the compound's utility in constructing structurally intricate saccharides, essential for understanding bacterial cell walls and developing targeted therapies (Wang & Ning, 2003).

Oligosaccharide Synthesis

The compound has been instrumental in the first synthesis of beta-D-Galf-(1-->3)-D-Galp, the repeating unit of the backbone structure of the O-antigenic polysaccharide in Klebsiella species. This achievement underscores the molecule's critical role in synthesizing oligosaccharides pertinent to understanding and potentially combating bacterial infections (Wang, Zhang, & Ning, 2003).

Glycosylation Reactions

The versatility of this compound derivatives extends to glycosylation reactions. For example, the synthesis of cyanoethylidene derivatives and their use as glycosyl donors in producing β-linked disaccharides highlights the compound's utility in creating diverse glycosidic linkages, which are foundational in the development of glycoconjugate-based vaccines and therapeutics (Vogel et al., 2007).

Development of Glycopeptide Libraries

Additionally, the compound is utilized in the creation of glycopeptide libraries. The efficient O-acylation of di-O-isopropylidene derivatives with N-(Z-alpha-aminoacyl)benzotriazoles demonstrates its role in generating chiral O-(Z-alpha-aminoacyl) sugars. These building blocks are instrumental in synthesizing glycopeptides, which are crucial for developing novel drugs and understanding protein-carbohydrate interactions (Katritzky, Angrish, & Narindoshvili, 2007).

Galacto-oligosaccharide Synthesis

The compound's derivatives facilitate the synthesis of galacto-oligosaccharides, demonstrating its significant role in producing complex carbohydrates relevant to nutritional science and potential therapeutic applications. For instance, the synthesis of galacto-hexasaccharide, a dimer of the trisaccharide repeating unit of Bifidobacterium catenulatum cell-wall galactans, exemplifies the potential of these derivatives in synthesizing biologically relevant oligosaccharides (Zhang, Fu, & Ning, 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose can be achieved through a multi-step synthesis pathway involving protection, acetylation, and tritylation reactions.", "Starting Materials": [ "D-galactose", "Acetone", "Isopropyl alcohol", "Acetic anhydride", "Trityl chloride", "Pyridine" ], "Reaction": [ "Protection of D-galactose with isopropylidene group using acetone and isopropyl alcohol in the presence of acid catalyst", "Acetylation of the protected D-galactose with acetic anhydride in the presence of pyridine", "Tritylation of the acetylated D-galactose with trityl chloride in the presence of base catalyst", "Deprotection of the isopropylidene group using acid catalyst to obtain 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose" ] }

CAS RN

109680-97-9

Molecular Formula

C30H32O7

Molecular Weight

504.6 g/mol

IUPAC Name

[(3aR,5S,6S,6aR)-5-[(1R)-1-hydroxy-2-trityloxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

InChI

InChI=1S/C30H32O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24-28,32H,19H2,1-3H3/t24-,25+,26+,27-,28-/m1/s1

InChI Key

KPIREZIPNYHXAU-QBROEMLDSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C

SMILES

CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C

Canonical SMILES

CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C

synonyms

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-α-D-galactofuranose 3-Acetate

Origin of Product

United States

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